molecular formula C4H7N5O B2836996 1-(5-amino-1H-tetrazol-1-yl)acetone CAS No. 25828-06-2

1-(5-amino-1H-tetrazol-1-yl)acetone

Cat. No.: B2836996
CAS No.: 25828-06-2
M. Wt: 141.134
InChI Key: QVEHLATVHQUESH-UHFFFAOYSA-N
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Description

1-(5-amino-1H-tetrazol-1-yl)acetone is a chemical compound with the molecular formula C4H7N5O. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.

Mechanism of Action

Target of Action

Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that 1-(5-amino-1H-tetrazol-1-yl)acetone may interact with biological targets that typically bind to carboxylic acids.

Mode of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , the compound may have diverse effects at the molecular and cellular level.

Action Environment

The compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Preparation Methods

The synthesis of 1-(5-amino-1H-tetrazol-1-yl)acetone typically involves the reaction of primary amines, orthoesters, and azides. One common method is the heterocyclization reaction, where primary amines react with orthoesters and sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds through a [2+3] cycloaddition mechanism to form the tetrazole ring .

Reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and purity .

Chemical Reactions Analysis

1-(5-amino-1H-tetrazol-1-yl)acetone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-amino-1H-tetrazol-1-yl)acetone has several scientific research applications:

Comparison with Similar Compounds

1-(5-amino-1H-tetrazol-1-yl)acetone can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the tetrazole ring and acetone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-aminotetrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEHLATVHQUESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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